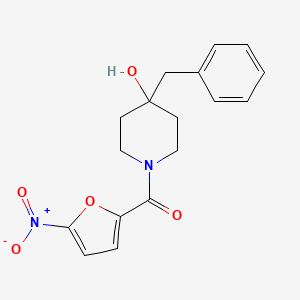
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is a complex organic compound that features both piperidine and nitrofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is added through oxidation reactions.
Attachment of the Nitrofuran Moiety: The nitrofuran group is attached through a coupling reaction, often using reagents like nitrofuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of benzyl ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of both piperidine and nitrofuran groups suggests it may have bioactive properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The exact mechanism of action of (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is not well-documented. it is believed to interact with biological targets through its nitrofuran and piperidine moieties. The nitrofuran group may undergo redox cycling, generating reactive oxygen species that can damage cellular components. The piperidine ring may interact with receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone: Unique due to the combination of piperidine and nitrofuran groups.
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrothiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrobenzene-2-yl)methanone: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a nitrofuran moiety allows for diverse reactivity and potential bioactivity.
特性
CAS番号 |
831203-95-3 |
|---|---|
分子式 |
C17H18N2O5 |
分子量 |
330.33 g/mol |
IUPAC名 |
(4-benzyl-4-hydroxypiperidin-1-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C17H18N2O5/c20-16(14-6-7-15(24-14)19(22)23)18-10-8-17(21,9-11-18)12-13-4-2-1-3-5-13/h1-7,21H,8-12H2 |
InChIキー |
NZGSATRUHCGHHJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
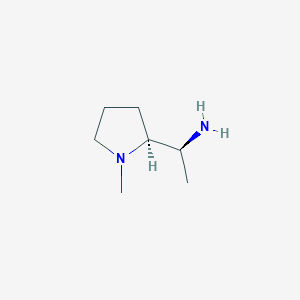

![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
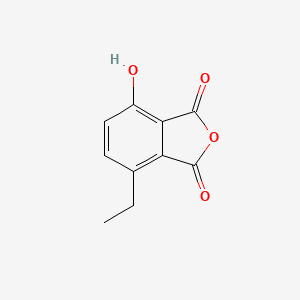
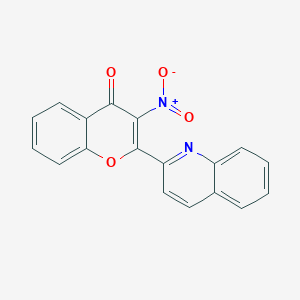
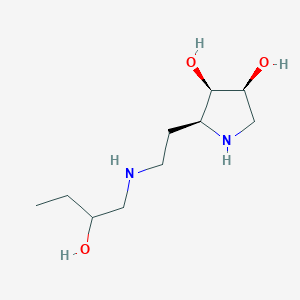
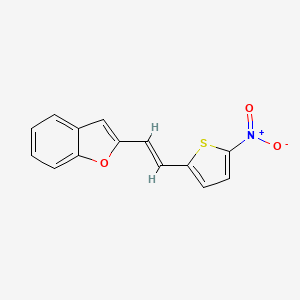
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
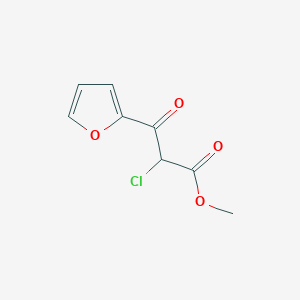
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
